molecular formula C18H12F3NO4S B2959029 2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid CAS No. 433329-42-1

2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid

Cat. No.: B2959029
CAS No.: 433329-42-1
M. Wt: 395.35
InChI Key: MAEIBIAULRQTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid is a useful research compound. Its molecular formula is C18H12F3NO4S and its molecular weight is 395.35. The purity is usually 95%.
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Biological Activity

The compound 2-((2,5-Dioxo-1-(4-(trifluoromethyl)phenyl)pyrrolidin-3-yl)thio)benzoic acid has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various research findings, including case studies and relevant tables.

Chemical Structure and Properties

The molecular formula of the compound is C14H9F3O2SC_{14}H_9F_3O_2S, with a molecular weight of approximately 304.28 g/mol. The structural formula indicates the presence of a pyrrolidine ring, a benzoic acid moiety, and a trifluoromethyl group, which are significant for its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : Analogs of pyrrolidine derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar scaffolds have demonstrated IC50 values lower than standard drugs like doxorubicin in human glioblastoma and melanoma cell lines .
  • Mechanism of Action : The mechanism often involves interaction with key proteins such as Bcl-2, leading to apoptosis in cancer cells. Molecular dynamics simulations indicate that these interactions are primarily hydrophobic, with minimal hydrogen bonding .

Anti-inflammatory Activity

Compounds derived from the pyrrolidine framework have also exhibited anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic application in inflammatory diseases .

Antimicrobial Activity

Research has indicated that derivatives with similar structural features possess antimicrobial activities against various bacterial strains. The presence of electron-withdrawing groups like trifluoromethyl enhances their efficacy by increasing lipophilicity and cellular uptake .

Data Tables

Biological ActivityReference
Cytotoxicity (IC50 < 30 µM in cancer cell lines)
Anti-inflammatory effects (inhibition of cytokine production)
Antimicrobial activity (effective against Gram-positive bacteria)

Case Studies

  • Cytotoxicity Study :
    A study investigated the cytotoxic effects of several pyrrolidine derivatives on human cancer cell lines. The compound demonstrated significant growth inhibition with an IC50 value comparable to established chemotherapeutics.
  • Anti-inflammatory Mechanism :
    In another study, the compound was tested for its ability to modulate inflammatory responses in macrophages. Results showed a marked decrease in TNF-alpha and IL-6 production upon treatment with the compound.

Properties

IUPAC Name

2-[2,5-dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3NO4S/c19-18(20,21)10-5-7-11(8-6-10)22-15(23)9-14(16(22)24)27-13-4-2-1-3-12(13)17(25)26/h1-8,14H,9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEIBIAULRQTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.